Pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo-
Description
The compound pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo- is a phosphorylated derivative of levulinic acid (4-oxopentanoic acid). Its structure features a 4-oxo (keto) group at the fourth carbon and a diethoxyphosphinyl group at the fifth carbon. In its esterified form (e.g., ethyl ester), it is identified as ethyl 5-diethoxyphosphoryl-4-oxopentanoate (synonym: Diethyl [4-(ethoxycarbonyl)but-1-yl]phosphonate) . This compound is significant in organic synthesis, particularly as an intermediate in the preparation of phosphonate-containing molecules, which have applications in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
5-diethoxyphosphoryl-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O6P/c1-3-14-16(13,15-4-2)7-8(10)5-6-9(11)12/h3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVGRVAGGJEBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)CCC(=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Reagents : Pentanoic acid or its derivatives (e.g., esters), diethoxyphosphine oxide.
- Solvent : Typically conducted in a polar aprotic solvent such as DMF or DMSO.
- Temperature : Reactions are generally performed at elevated temperatures (60-80°C) to facilitate the reaction.
- Time : Reaction times can vary from several hours to overnight depending on the specific conditions.
Yields
Yields for this method can vary significantly based on the purity of starting materials and reaction conditions, typically ranging from 60% to 90%.
Multi-step Synthesis Involving Intermediates
In this approach, pentanoic acid is first converted into a suitable intermediate that can be further reacted with diethoxyphosphine oxide.
Stepwise Process
Formation of an Intermediate :
- Pentanoic acid is reacted with an appropriate activating agent (e.g., thionyl chloride) to form an acyl chloride.
$$
\text{Pentanoic Acid} + \text{SOCl}_2 \rightarrow \text{Pentanoic Acid Chloride}
$$Reaction with Diethoxyphosphine :
- The acyl chloride is then treated with diethoxyphosphine oxide under controlled conditions.
Reaction Conditions
- Solvent : Non-polar solvents like dichloromethane or chloroform are commonly used.
- Temperature : Reactions are typically conducted at room temperature or slightly elevated temperatures.
Yields
This multi-step process can yield higher purity products but may have lower overall yields due to losses during the purification steps.
Phosphorylation Reactions
Phosphorylation is another viable method for synthesizing pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo-. This involves the direct phosphorylation of a suitable pentanoic acid derivative.
General Reaction Scheme
$$
\text{Pentanoic Acid Derivative} + \text{Phosphorus Oxychloride} \rightarrow \text{Phosphorylated Product}
$$
Reaction Conditions
- Reagents : Phosphorus oxychloride or phosphorus trichloride can be used as phosphorylating agents.
- Solvent : Commonly carried out in organic solvents like toluene or benzene.
- Temperature : Higher temperatures (around 100°C) may be required to drive the reaction to completion.
Yields
Yields from phosphorylation reactions are often high, typically exceeding 80%, but may require careful handling due to the reactivity of phosphorus compounds.
Comparative Analysis of Preparation Methods
The following table summarizes the various preparation methods for pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo-, highlighting key features such as yield and complexity.
| Preparation Method | Yield Range (%) | Complexity | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Synthesis | 60 - 90 | Low | Simple and straightforward | Purity issues with starting materials |
| Multi-step Synthesis | Variable | High | Higher purity products | Lower overall yield |
| Phosphorylation | >80 | Medium | High yields; effective for certain derivatives | Handling of reactive phosphorus compounds |
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The diethoxyphosphinyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that derivatives of pentanoic acid compounds can exhibit selective inhibition of cancer cell proliferation. For instance, phosphopeptide mimetics that are structurally related to pentanoic acid have been shown to effectively inhibit the phosphorylation of Stat3, a transcription factor involved in cancer progression. These compounds demonstrated significant potency against various cancer cell lines, suggesting a therapeutic potential for targeting oncogenic pathways .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of pentanoic acid derivatives. A study focusing on neuroprotection in models of neurodegenerative diseases found that certain derivatives could prevent neuronal loss by modulating oxidative stress and inflammatory responses. This suggests that pentanoic acid, particularly its functionalized variants, may be beneficial in treating diseases such as Alzheimer's and Parkinson's .
Pharmaceutical Applications
Drug Development
Pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo-, is being explored for its potential as a prodrug in pharmaceutical formulations. Prodrugs are designed to improve the pharmacokinetic properties of active drugs by enhancing their solubility and bioavailability. The diethoxyphosphinyl group may facilitate better cellular uptake and targeted delivery, which is crucial for maximizing therapeutic efficacy while minimizing side effects .
Antiepileptic Activity
There is ongoing research into the use of pentanoic acid derivatives for treating epilepsy. The ability to modulate neurotransmitter systems and ion channel activity positions these compounds as potential candidates for developing new antiepileptic drugs. Their mechanism may involve reducing excitatory neurotransmission or enhancing inhibitory signaling pathways .
Agricultural Applications
Pesticide Development
The phosphinyl group present in pentanoic acid derivatives has implications in agricultural chemistry as well. Research into similar compounds has shown potential as biopesticides due to their ability to disrupt pest physiological processes. This application could lead to the development of eco-friendly pest control agents that minimize environmental impact while maintaining agricultural productivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo- exerts its effects involves its interaction with specific molecular targets. The diethoxyphosphinyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The keto group can also participate in various biochemical reactions, influencing metabolic pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares key attributes of pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo- with analogous compounds:
Physicochemical Properties
- Solubility : The phosphoryl group increases polarity, enhancing water solubility compared to purely hydrocarbon analogues. However, esterification reduces this effect .
- Thermal Stability : Phosphorylated compounds generally exhibit higher thermal stability due to the strong P=O bond, making them suitable for high-temperature reactions .
Biological Activity
Pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo- is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo- has a unique chemical structure that allows it to interact with various biological targets. The presence of the diethoxyphosphinyl group enhances its reactivity and potential for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The ketone group in the structure can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. Additionally, the phosphinyl group may facilitate interactions that modulate signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
Research has indicated several biological activities associated with pentanoic acid derivatives, including:
- Antimicrobial Activity : Studies have shown that pentanoic acid derivatives exhibit antibacterial properties against various strains of bacteria. For instance, compounds similar to pentanoic acid have demonstrated effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that pentanoic acid derivatives may induce cytotoxic effects on cancer cell lines, including breast and colon cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pentanoic acid derivatives against clinical isolates. Results indicated that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL.
- Anti-inflammatory Properties : In vitro assays demonstrated that pentanoic acid derivatives could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The reduction in cytokine levels was statistically significant (p < 0.05), suggesting a potential therapeutic role in managing inflammatory diseases.
- Cytotoxicity Studies : Research involving human cancer cell lines revealed that specific pentanoic acid derivatives induced apoptosis through caspase activation pathways. The IC50 values for these compounds were reported between 10 µM and 50 µM depending on the cell line tested.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing Pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo-, and what critical reaction parameters must be controlled?
- Methodological Answer : The synthesis typically involves phosphorylation of 4-oxo-pentanoic acid derivatives. For example:
-
Route 1 : Reacting 4-oxo-pentanoic acid with diethyl phosphite under acidic conditions, using catalysts like iodine or Lewis acids (e.g., ZnCl₂) to facilitate phosphorylation .
-
Route 2 : Esterification of 5-phosphinyl intermediates with ethanol, followed by oxidation to stabilize the 4-oxo group .
-
Key Parameters :
-
Temperature : Maintain <80°C to avoid decomposition of the phosphorylated intermediate.
-
Solvent : Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the diethoxyphosphinyl group.
-
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating the product from unreacted starting materials .
- Data Table : Synthetic Routes Comparison
| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Route 1 | Diethyl phosphite, I₂, THF | 65–72 | ≥95% | |
| Route 2 | Ethanol, H₂SO₄, DCM | 58–63 | ≥90% |
Q. How can spectroscopic methods confirm the structure and purity of Pentanoic acid, 5-(diethoxyphosphinyl)-4-oxo-?
- Methodological Answer :
- NMR :
- ¹H NMR : The 4-oxo proton appears as a singlet at δ 2.5–2.7 ppm. The diethoxyphosphinyl group shows split signals for ethyl groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) .
- ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphorus environment .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of 4-oxo group) and 1250 cm⁻¹ (P=O stretch) .
- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ at m/z 266.1 (calculated for C₉H₁₆O₅P) .
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess impurities (<2% acceptable for research-grade material) .
Advanced Research Inquiries
Q. What challenges arise in elucidating the stereochemical configuration of the diethoxyphosphinyl group, and how can advanced techniques address these?
- Methodological Answer :
- Challenge : The diethoxyphosphinyl group may exhibit restricted rotation, leading to complex NMR splitting patterns.
- Solutions :
- Variable Temperature NMR : Conduct experiments at −40°C to slow rotational dynamics and resolve splitting .
- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment but requires high-purity crystals (≥99% purity) .
- DFT Calculations : Compare computed ³¹P NMR chemical shifts with experimental data to validate configurations .
Q. How do computational models predict the reactivity of the 4-oxo group in nucleophilic addition reactions, and how do these align with experimental outcomes?
- Methodological Answer :
- Computational Approach : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:
- The 4-oxo group has a high electrophilicity index (ω = 3.2 eV), favoring nucleophilic attack at the carbonyl carbon .
- Transition-state barriers for hydride addition (e.g., NaBH₄) are ~15 kcal/mol, suggesting moderate reactivity .
- Experimental Validation :
- Hydride Reduction : Reaction with NaBH₄ yields 5-(diethoxyphosphinyl)-4-hydroxypentanoic acid, but competing side reactions (e.g., phosphinyl group hydrolysis) reduce yields to ~40% .
- Contradiction Resolution : Computational models underestimate steric hindrance from the diethoxyphosphinyl group; experimental yields improve with bulky reducing agents (e.g., L-Selectride®) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in hepatoprotective studies?
- Methodological Answer :
- Issue : Some studies report hepatoprotective effects (e.g., reduced ALT levels in murine models), while others show no significant activity .
- Methodology for Reconciliation :
- Dose-Response Analysis : Ensure studies use comparable dosages (e.g., 50–100 mg/kg in vivo) and exposure durations.
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed phosphinyl derivatives) that may contribute to observed effects .
- Cell-Line Specificity : Test in multiple hepatocyte models (e.g., HepG2 vs. primary rat hepatocytes) to account for species- or cell-type variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
